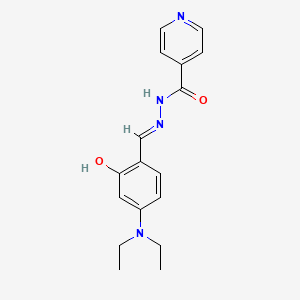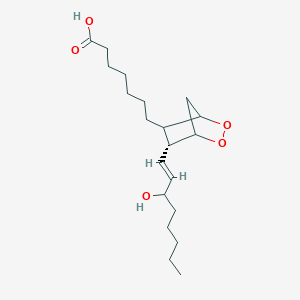
Unii-U3C8E5bwkr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolasetron mesylate, identified by the Unique Ingredient Identifier (UNII) U3C8E5BWKR, is a pharmaceutical compound with the chemical formula C19H20N2O3.CH4O3S.H2O . It is primarily used as an antinauseant and antiemetic agent, particularly effective in preventing nausea and vomiting associated with cancer chemotherapy and postoperative recovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization of the indole ring: Introduction of functional groups such as carboxylates and amines.
Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Quality control: Rigorous testing to ensure compliance with pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can occur at the amine or carboxylate groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Dolasetron mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of indole derivatives.
Biology: Investigated for its effects on serotonin receptors and related pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mecanismo De Acción
Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Dolasetron Mesylate: Dolasetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which contributes to its effectiveness and safety profile. Compared to other similar compounds, it has a distinct pharmacokinetic profile and is often preferred for certain patient populations .
Propiedades
Fórmula molecular |
C20H26N2O7S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1 |
Clave InChI |
QTFFGPOXNNGTGZ-GFUUJVMUSA-N |
SMILES isomérico |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O |
SMILES canónico |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)





![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
